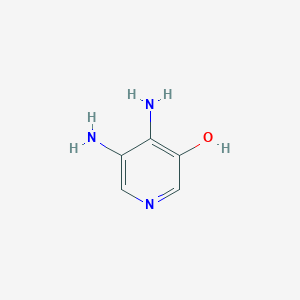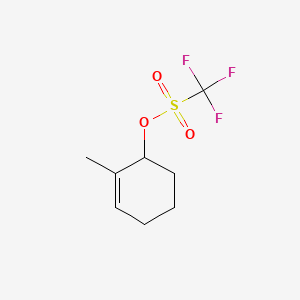
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly noted for its role in the synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, which is utilized in the preparation of 7-azaindole derivatives. These derivatives are significant in the inhibition of c-Jun N-terminal kinase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
化学反応の分析
Types of Reactions
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The compound can be used in acylation reactions, facilitated by trifluoromethanesulfonic acid as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Acylation: Trifluoromethanesulfonic acid is used as a catalyst in acylation reactions, often under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, ethers, or thioethers.
Acylation Products: The products of acylation reactions are typically esters or ketones, depending on the substrates involved.
科学的研究の応用
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of boron-containing compounds and azaindole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including kinase inhibition.
Medicine: Research into 7-azaindole derivatives, synthesized using this compound, explores their potential as therapeutic agents targeting specific kinases.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
作用機序
The mechanism of action of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate primarily involves its role as an intermediate in synthetic processesThe molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane: Another intermediate used in similar synthetic processes.
Trifluoromethanesulfonic Acid: A catalyst used in various acylation reactions.
Uniqueness
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethanesulfonate group imparts distinct reactivity, making it valuable in both research and industrial applications.
特性
分子式 |
C8H11F3O3S |
|---|---|
分子量 |
244.23 g/mol |
IUPAC名 |
(2-methylcyclohex-2-en-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h4,7H,2-3,5H2,1H3 |
InChIキー |
DIGRYVHVRNFJMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCCC1OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
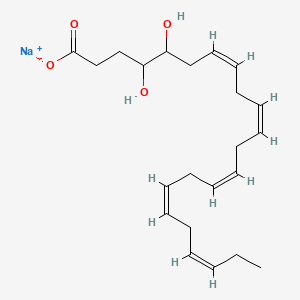
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
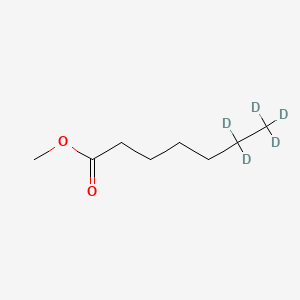
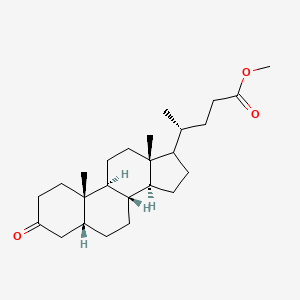

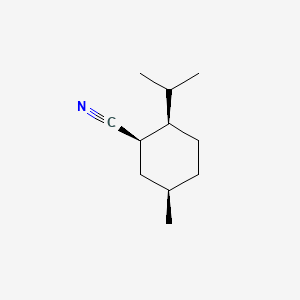
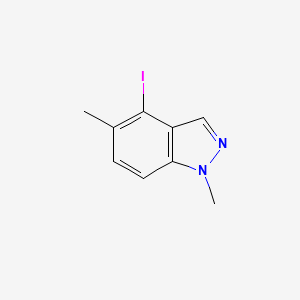
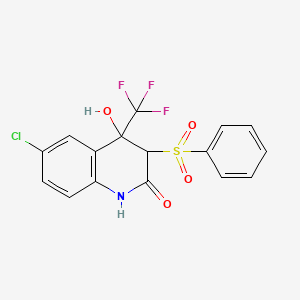
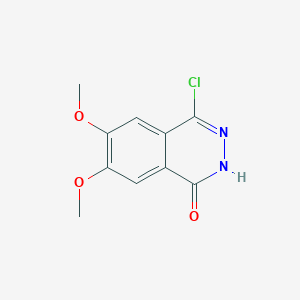
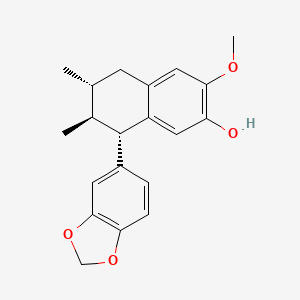
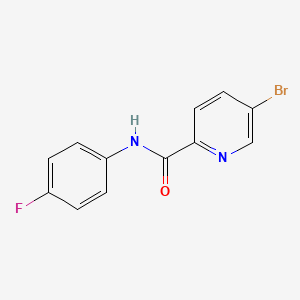
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
